![molecular formula C16H12FN7OS2 B2557747 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893910-49-1](/img/structure/B2557747.png)
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of heterocyclic aromatic organic compound . It also has a 4-fluorophenyl group, a sulfanyl group, and a 5-methyl-1,3,4-thiadiazol-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrazolo[3,4-d]pyrimidin-4-yl moiety might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability would be determined experimentally. These properties can be influenced by factors like molecular structure and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
Compounds within the pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl family, similar in structure to the compound , have been investigated for their potential as radioligands. For instance, [18F]PBR111, a compound closely related structurally, has been developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting the use of such compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Neuroinflammation and TSPO Ligands
Novel Pyrazolo[1,5-a]pyrimidines, which share a core resemblance with the compound of interest, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker for neuroinflammatory processes. Some derivatives have demonstrated subnanomolar affinity for TSPO, comparable to known ligands, indicating potential applications in neuroinflammation research and imaging (Damont et al., 2015).
Antitumor Activity
Compounds incorporating thiadiazole moieties, akin to parts of the chemical structure , have been assessed for their antitumor activities. Novel acetamide, pyrrole, and pyrrolopyrimidine derivatives, for instance, have shown promising results in antitumor activity evaluations, underlining the therapeutic potential of compounds with similar structures in cancer research (Alqasoumi et al., 2009).
Antimicrobial and Antiviral Applications
Further studies on heterocycles incorporating thiadiazole suggest antimicrobial properties, expanding the potential applications of compounds like "2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" in developing new antimicrobial agents. These investigations contribute to understanding the antimicrobial efficacy of novel heterocyclic compounds (Darwish et al., 2014).
Drug Development and Molecular Docking Studies
The compound's framework allows for extensive molecular docking studies, essential in the drug development process. Similar structures have been utilized to investigate binding affinities and interactions with biological targets, aiding in the design of potential therapeutic agents against various diseases, including COVID-19 (Mary et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN7OS2/c1-9-22-23-16(27-9)21-13(25)7-26-15-12-6-20-24(14(12)18-8-19-15)11-4-2-10(17)3-5-11/h2-6,8H,7H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJQVAJKPFZQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

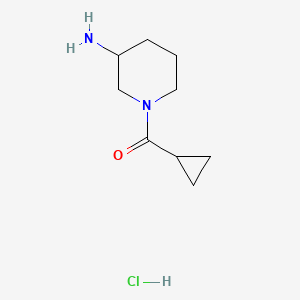
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)


![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)

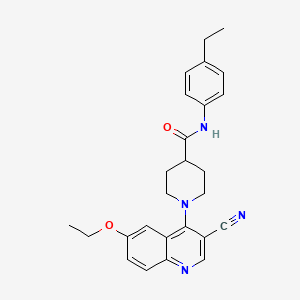
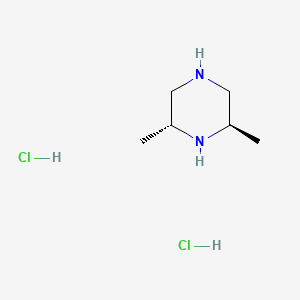
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2557678.png)
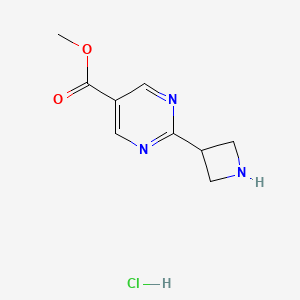
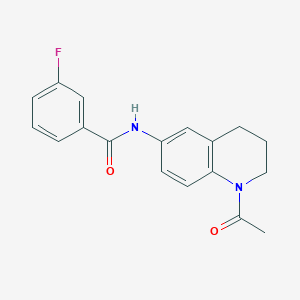
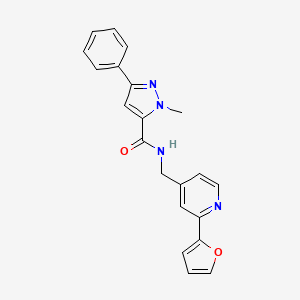
![2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557685.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2557686.png)